![molecular formula C14H25NO4 B13466885 3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine](/img/structure/B13466885.png)
3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine is a complex organic compound characterized by its unique dispiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine typically involves multiple steps, starting with the formation of the dispiro backbone. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the spiro centers. Common reagents used in the synthesis include alkylating agents and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions. The scalability of the synthesis process is crucial for producing the compound in large quantities. Advanced purification techniques, such as chromatography, are employed to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted analogs.
Wissenschaftliche Forschungsanwendungen
3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic properties, including potential use as an antimicrobial agent.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tricyclo[6.3.0.0(2,4)]undec-8-ene, 3,3,7,11-tetramethyl-
- Tetramethyl acetyloctahydronaphthalenes
- 1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-
Uniqueness
3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5{8}.1{6}]tetradecan-7-amine is unique due to its dispiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C14H25NO4 |
|---|---|
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
3,3,11,11-tetramethyl-2,4,10,12-tetraoxadispiro[5.1.58.16]tetradecan-14-amine |
InChI |
InChI=1S/C14H25NO4/c1-11(2)16-6-13(7-17-11)5-14(10(13)15)8-18-12(3,4)19-9-14/h10H,5-9,15H2,1-4H3 |
InChI-Schlüssel |
UWFSCTDHUZKDSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC2(CC3(C2N)COC(OC3)(C)C)CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)

![Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride](/img/structure/B13466835.png)
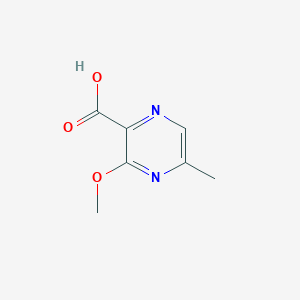
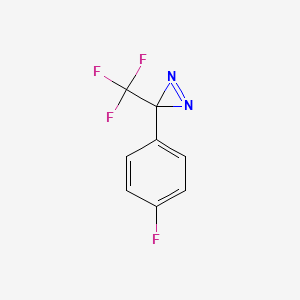
![2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13466849.png)


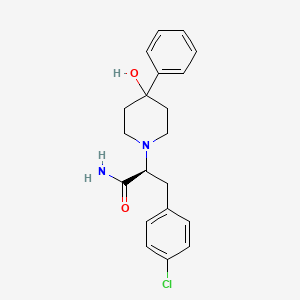
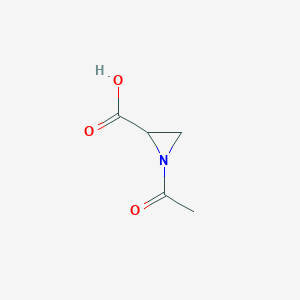
![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B13466871.png)
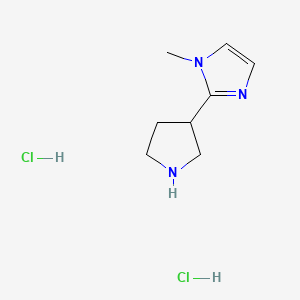
![3-[6-(Azidomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13466876.png)
![1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13466891.png)
